3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide
Description
3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide is a benzamide derivative featuring a 3-methoxy group on the aromatic ring and a sulfamoyl ethyl side chain substituted with a 4-methylbenzyl group. This structure combines electron-donating (methoxy) and lipophilic (methylbenzyl) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-methoxy-N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-6-8-15(9-7-14)13-20-25(22,23)11-10-19-18(21)16-4-3-5-17(12-16)24-2/h3-9,12,20H,10-11,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHRMRAKVKHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with 2-(N-(4-methylbenzyl)sulfamoyl)ethylamine under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by:
- Methoxy group : Enhances solubility and biological activity.
- Sulfamoyl moiety : Contributes to its interaction with biological targets.
- Benzamide core : Provides stability and functional versatility.
The synthesis typically involves the following steps:
- Formation of 3-methoxybenzoyl chloride : Reaction of 3-methoxybenzoic acid with thionyl chloride.
- Coupling reaction : The benzoyl chloride is reacted with 2-(N-(4-methylbenzyl)sulfamoyl)ethylamine under basic conditions to yield the final product.
Scientific Research Applications
3-Methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide has a broad range of applications:
Chemistry
- Intermediate in Synthesis : Used as a building block in the synthesis of more complex organic molecules.
- Reagent in Organic Reactions : Functions in various chemical transformations due to its reactive functional groups.
Biology
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be useful in drug design.
- Receptor Binding Studies : Investigated for its potential to modulate receptor activity, impacting various signaling pathways.
Medicine
- Antiviral Properties : Related compounds have shown effectiveness against viruses such as Hepatitis B and HIV by modulating intracellular antiviral proteins.
- Anticancer Activity : Exhibits potential antiproliferative effects against various cancer cell lines through inhibition of key cellular pathways.
Industry
- Material Development : Utilized in the formulation of new materials due to its chemical properties.
- Pharmaceutical Applications : Explored for use in drug formulations targeting specific diseases.
Recent studies have highlighted various biological activities associated with this compound:
Antiviral Activity
Research indicates that derivatives exhibit antiviral properties by increasing levels of antiviral proteins within cells. For instance, certain derivatives have shown effectiveness against Hepatitis B virus (HBV).
| Compound | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| IMB-0523 | HBV | Increases A3G levels | |
| N-phenyl derivatives | HIV-1, HCV | Broad-spectrum antiviral effects |
Anticancer Activity
Studies reveal that benzamide derivatives can inhibit tumor growth across various cancer models. For example, specific indazole-containing derivatives have demonstrated significant antiproliferative effects against colon cancer cell lines.
Case Studies
-
Antiviral Study :
A study evaluating the anti-HBV activity found that compounds structurally related to this compound effectively reduced HBV replication in vitro and in vivo using a duck HBV model. -
Cancer Research :
Investigations highlighted the efficacy of similar benzamide compounds in inhibiting tumor growth in xenograft models of human cancers, showcasing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and pharmacological profiles:
Key Structural and Functional Differences:
Substituent Position :
- The 3-methoxy group in the target compound contrasts with 4-methoxy in [125I]PIMBA , which may alter electronic effects on the benzamide ring and receptor-binding affinity.
- The 4-methylbenzyl group on the sulfamoyl moiety enhances lipophilicity compared to phenyl or heterocyclic substituents (e.g., LMM5’s benzyl(methyl)sulfamoyl ).
Biological Activity :
- Antifungal activity in LMM5 correlates with the 1,3,4-oxadiazole heterocycle and sulfamoyl group, suggesting the target compound’s sulfamoyl-ethyl chain may similarly inhibit fungal enzymes .
- Antioxidant activity in THHEB is driven by hydroxyl groups , absent in the target compound, which instead may prioritize membrane permeability via its methylbenzyl group.
Pharmacokinetic Implications :
- The sulfamoyl ethyl linker in the target compound may improve solubility compared to bulkier heterocyclic systems (e.g., triazolo-thiadiazole in ).
- The 4-methylbenzyl group could enhance blood-brain barrier penetration, similar to sigma receptor ligands like [125I]PIMBA .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties (Hypothetical)
Biological Activity
3-methoxy-N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide, a compound with the CAS number 899739-05-0, has garnered attention in the scientific community for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
The compound features a complex structure that includes a methoxy group, a sulfamoyl moiety, and a benzamide framework. The synthesis typically involves:
- Formation of Benzoyl Chloride : Reaction of 3-methoxybenzoic acid with thionyl chloride.
- Condensation : The benzoyl chloride is then reacted with 2-(N-(4-methylbenzyl)sulfamoyl)ethylamine under basic conditions to yield the final product.
This multi-step synthesis allows for the introduction of various functional groups that can influence the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various biochemical responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cellular receptors, affecting signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological properties:
- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inhibiting tumor cell proliferation.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models.
- Antiviral Activity : Some derivatives of benzamide compounds have shown efficacy against viral infections, suggesting potential antiviral applications for this compound as well.
Anticancer Studies
A study investigating similar benzamide derivatives found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer potential .
Anti-inflammatory Research
Research into related compounds has suggested that sulfamoyl-substituted benzamides can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar anti-inflammatory effects .
Antiviral Activity
In studies focused on antiviral agents, compounds structurally related to this compound have shown activity against Hepatitis B virus (HBV). These findings highlight the potential for further investigation into its antiviral properties .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide | Structure | Antiviral and anticancer activity |
| N-(2-(N-(4-methylbenzyl)sulfamoyl)ethyl)benzamide | Similar backbone without methoxy group | Moderate enzyme inhibition |
These comparisons highlight how variations in functional groups can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
